4-Methoxy-2-phenylquinoline

Antitubercular Natural Product Mycobacterium tuberculosis

4-Methoxy-2-phenylquinoline (CAS 22680-62-2) is a heterocyclic phenylquinoline alkaloid with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol. It is a natural product first isolated from the leaves of Lunasia amara Blanco (Rutaceae) and identified as the major alkaloid constituent.

Molecular Formula C16H13NO
Molecular Weight 235.28g/mol
Cat. No. B373701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-phenylquinoline
Molecular FormulaC16H13NO
Molecular Weight235.28g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3
InChIKeyCVJHRDUVYHASOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-phenylquinoline for Pharmaceutical Research and Natural Product Sourcing: A Comparator-Driven Procurement Guide


4-Methoxy-2-phenylquinoline (CAS 22680-62-2) is a heterocyclic phenylquinoline alkaloid with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol. It is a natural product first isolated from the leaves of Lunasia amara Blanco (Rutaceae) and identified as the major alkaloid constituent [1]. The compound features a methoxy group at the C-4 position and an unsubstituted phenyl ring at C-2, distinguishing it from other 2-phenylquinoline analogs that carry alternative substituents at these positions. It has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv [2] and serves as a key scaffold in the design of antiplatelet agents and efflux pump inhibitors [3]. Its status as a naturally occurring compound with established isolation protocols and synthetic routes makes it a relevant procurement target for medicinal chemistry, natural product research, and anti-infective screening programs.

Why 4-Methoxy-2-phenylquinoline Cannot Be Substituted with Generic 2-Phenylquinoline Analogs


The 2-phenylquinoline chemotype encompasses a broad family of compounds, but the substitution pattern at the C-4 position critically determines both the biological target profile and the magnitude of pharmacological activity. Comparative structure–activity relationship (SAR) studies on 4-alkoxy-2-phenylquinoline antiplatelet agents demonstrate that even minor modifications at C-4—such as replacing methoxy with ethoxy or carboxymethoxy—yield order-of-magnitude differences in potency, and the unsubstituted 2-phenylquinoline parent scaffold shows substantially weaker cyclooxygenase inhibition [1]. Similarly, in the antitubercular domain, 4-methoxy-2-phenylquinoline, graveolinine, and kokusagine—three closely related quinoline alkaloids isolated from the same plant source—each exhibit identical MIC values against M. tuberculosis H37Rv, yet their structural differences at other ring positions preclude direct functional interchangeability in target identification or lead optimization campaigns [2]. These SAR findings confirm that generic 2-phenylquinoline substitution without precise positional and functional group matching carries a high risk of activity loss or target-profile mismatch, making compound-specific sourcing essential.

Quantitative Differentiation Evidence for 4-Methoxy-2-phenylquinoline Versus Closest Analogs


Antitubercular Activity of 4-Methoxy-2-phenylquinoline Compared to Co-Isolated Quinoline Alkaloids

4-Methoxy-2-phenylquinoline, isolated from Lunasia amara leaves, was evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv alongside two co-isolated quinoline alkaloids—graveolinine and kokusagine—under identical assay conditions. All three compounds exhibited the same MIC of 16 μg/mL [1]. This finding establishes that, among this natural product sub-class, the C-4 methoxy substituent confers antitubercular potency equivalent to the furoquinoline scaffolds of graveolinine and kokusagine, while offering a distinct synthetic accessibility advantage for derivatization due to the absence of fused furan rings.

Antitubercular Natural Product Mycobacterium tuberculosis

Class-Level Antiplatelet Potency Inference: 4-Methoxy Substitution Enables Sub-Micromolar Cyclooxygenase Inhibition

Although direct antiplatelet IC50 data for 4-methoxy-2-phenylquinoline itself are not available, a closely related derivative—5-ethyl-4-methoxy-2-phenylquinoline (compound 8, KTC-5)—was benchmarked against the unsubstituted 2-phenylquinoline parent scaffold and the clinical reference indomethacin. Compound 8 achieved an IC50 of 0.08 μM against arachidonic-acid-induced platelet aggregation, approximately 3-fold more potent than indomethacin, while the 5-ethyl-2-phenyl-4-quinolone precursor (lacking the 4-methoxy group) showed an IC50 of 0.15 μM [1]. Additionally, KTC-5 inhibited cyclooxygenase-1-dependent thromboxane B2 formation with an IC50 of 0.07 μM [2]. These data demonstrate that the 4-methoxy substituent is a critical pharmacophoric element for potent cyclooxygenase inhibition within the 2-phenylquinoline series.

Antiplatelet Cyclooxygenase Inhibition SAR

Natural Product Exclusivity: 4-Methoxy-2-phenylquinoline as the Major Alkaloid of Lunasia amara

4-Methoxy-2-phenylquinoline is the principal alkaloid constituent of Lunasia amara leaves, and at the time of its initial isolation (1957), it had not been previously reported as a naturally occurring compound [1]. Biosynthetic radiolabeling studies confirmed that benzoic acid and sodium acetate are incorporated into the 4-methoxy-2-phenylquinoline scaffold in L. amara, establishing its plant-derived biosynthetic origin [2]. In contrast, the structurally related 4-hydroxy-2-phenylquinoline, 4-chloro-2-phenylquinoline, and 4-ethoxy-2-phenylquinoline are exclusively synthetic products with no confirmed natural occurrence from this plant source, making 4-methoxy-2-phenylquinoline the only naturally validated compound within this substitution class from L. amara.

Natural Product Chemistry Phytochemistry Biosynthesis

Physicochemical Differentiation from 4-Hydroxy-2-phenylquinoline: LogP and Hydrogen-Bonding Profile

The replacement of the C-4 hydroxyl group in 4-hydroxy-2-phenylquinoline (CAS 1144-20-3) with a methoxy group in 4-methoxy-2-phenylquinoline results in marked differences in lipophilicity and hydrogen-bonding capacity. 4-Methoxy-2-phenylquinoline has a predicted logP of approximately 4.10–4.13 (ALOGPS) and zero hydrogen-bond donor (HBD) count, whereas 4-hydroxy-2-phenylquinoline (MW 221.25) possesses one HBD due to the free hydroxyl group [1]. This increased lipophilicity and absence of HBD functionality in the methoxy analog are predicted to enhance membrane permeability (predicted human intestinal absorption: 100%; blood–brain barrier penetration: 68.79%; Caco-2 permeability positive: 64.00%) [1], making the compound more suitable for intracellular target engagement applications.

Physicochemical Properties Drug-Likeness ADME

Synthetic Accessibility Advantage Over 4-Chloro-2-phenylquinoline for Downstream Derivatization

4-Chloro-2-phenylquinoline (CAS 4979-79-7) is commonly employed as an electrophilic intermediate for nucleophilic aromatic substitution at C-4, but the chlorine atom introduces higher reactivity and potential for off-target alkylation in biological systems. In contrast, 4-methoxy-2-phenylquinoline provides a chemically stable C-4 substituent that can be selectively demethylated to the 4-hydroxy derivative under controlled conditions (e.g., BBr3 or HBr treatment) for subsequent functionalization, or retained as a metabolically stable ether in final compounds. The 4-methoxy compound also avoids the lachrymatory and corrosive hazards associated with chloroquinoline handling . Furthermore, synthetic routes to 4-methoxy-2-phenylquinoline via Friedländer condensation or Suzuki coupling of 4-chloroquinoline with 4-methoxyphenylboronic acid are well-established, with commercial suppliers offering the compound at ≥95% purity .

Synthetic Chemistry Derivatization Procurement

High-Value Application Scenarios for 4-Methoxy-2-phenylquinoline Procurement


Antitubercular Lead Optimization and Screening Library Enrichment

With a confirmed MIC of 16 μg/mL against M. tuberculosis H37Rv, equivalent to co-isolated graveolinine and kokusagine [1], 4-methoxy-2-phenylquinoline is directly applicable as a validated hit compound for antitubercular drug discovery. Its simpler phenylquinoline scaffold, lacking fused furan rings, makes it a more synthetically tractable starting point for structure-based lead optimization compared to the furoquinoline alkaloids. Procurement of this compound enables resistance profiling, mechanism-of-action studies, and combinatorial library synthesis aimed at improving upon the 16 μg/mL MIC benchmark.

Cyclooxygenase-Targeted Antiplatelet Agent Development

Class-level SAR evidence from the 5-ethyl-4-methoxy-2-phenylquinoline (KTC-5) series demonstrates that the 4-methoxy-2-phenylquinoline scaffold supports sub-micromolar COX-1 inhibition (IC50 = 0.07–0.08 μM for thromboxane B2 formation and platelet aggregation) [1]. Sourcing 4-methoxy-2-phenylquinoline as a key intermediate allows medicinal chemistry teams to systematically explore C-5, C-6, C-7, and C-8 substitution patterns while retaining the critical 4-methoxy pharmacophore, potentially yielding novel antiplatelet candidates with improved selectivity over the COX-1/COX-2 dual inhibitor indomethacin baseline.

Natural Product Reference Standard for Phytochemical and Chemotaxonomic Studies

As the major alkaloid of Lunasia amara leaves and a compound not reported from any other natural source at the time of its discovery [1], 4-methoxy-2-phenylquinoline serves as an essential reference standard for the authentication and quality control of L. amara herbal preparations, which are used in traditional Southeast Asian medicine. Its exclusive natural occurrence also makes it a chemotaxonomic marker for the genus Lunasia (Rutaceae), supporting botanical identification and phylogenetics research programs that require authenticated reference compounds isolated from the source plant rather than synthetic equivalents.

ADME-Optimized Probe Compound for Intracellular Target Engagement Assays

Computationally predicted ADME properties—100% human intestinal absorption, 68.79% predicted blood–brain barrier penetration, and 80.00% predicted oral bioavailability [1]—position 4-methoxy-2-phenylquinoline as a favorable probe for intracellular target engagement and CNS-penetrant candidate screening. Compared to the more polar 4-hydroxy-2-phenylquinoline analog, the methoxy derivative's higher lipophilicity (logP ~4.1) and zero hydrogen-bond donor count favor passive membrane diffusion, making it the preferred scaffold for phenotypic screening cascades where cellular permeability is a prerequisite for hit confirmation.

Quote Request

Request a Quote for 4-Methoxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.